4-(5-Methylfuran-2-yl)but-3-en-2-one
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Overview
Description
4-(5-Methylfuran-2-yl)but-3-en-2-one is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.2 g/mol It is characterized by a furan ring substituted with a methyl group and a butenone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)but-3-en-2-one typically involves the reaction of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfuran-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(5-Methylfuran-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-(5-Methylfuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A related compound with a similar furan ring structure but lacking the butenone side chain.
4-(3-Methylfuran-2-yl)but-3-en-2-one: Another similar compound with a different substitution pattern on the furan ring.
(E)-4-(4-Acetyl-5-methylfuran-2-yl)but-3-en-2-one: A compound with an acetyl group instead of a methyl group on the furan ring.
Uniqueness
4-(5-Methylfuran-2-yl)but-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(E)-4-(5-methylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H10O2/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+ |
InChI Key |
FKNBELIGEMXLJS-HWKANZROSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C |
Origin of Product |
United States |
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